molecular formula C9H7NO3 B1583237 Methyl 4-isocyanatobenzoate CAS No. 23138-53-6

Methyl 4-isocyanatobenzoate

Cat. No.: B1583237
CAS No.: 23138-53-6
M. Wt: 177.16 g/mol
InChI Key: FQDDBYGPHUUTRN-UHFFFAOYSA-N
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Description

Methyl 4-isocyanatobenzoate is an organic compound with the molecular formula C₉H₇NO₃. It is an organic building block containing an isocyanate group, which is known for its reactivity and versatility in chemical synthesis. This compound is used in various chemical reactions and has significant applications in scientific research and industry .

Mechanism of Action

Target of Action

Methyl 4-isocyanatobenzoate is an organic building block containing an isocyanate group It is known to be used in the preparation of benzimidazole-1-carboxamide .

Mode of Action

It is known that the compound contains an isocyanate group, which is highly reactive and can interact with a variety of biological targets .

Biochemical Pathways

It is known that the compound can be used in the preparation of benzimidazole-1-carboxamide , which shows significant antitumor potency against prostate cancer cells . This suggests that this compound may indirectly influence pathways related to cell proliferation and survival.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption , suggesting that it may have good bioavailability when administered orally.

Result of Action

It is known that the compound can be used in the preparation of benzimidazole-1-carboxamide , which shows significant antitumor potency against prostate cancer cells . This suggests that this compound may have potential therapeutic effects in the context of cancer treatment.

Action Environment

It is known that the compound is combustible and forms explosive mixtures with air on intense heating . This suggests that the compound’s action and stability may be influenced by factors such as temperature and exposure to air.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-isocyanatobenzoate can be synthesized through the reaction of methyl 4-aminobenzoate with phosgene. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often involve maintaining a low temperature to control the reactivity of phosgene .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of phosgene due to its toxicity and reactivity. The use of automated systems and controlled environments ensures the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isocyanatobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-isocyanatobenzoate has significant applications in various fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of bioactive compounds, including those with antitumor properties.

    Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.

    Industry: Applied in the production of polymers, coatings, and adhesives

Comparison with Similar Compounds

  • Ethyl 4-isocyanatobenzoate
  • Methyl 2-isocyanatobenzoate
  • 4-Cyanophenyl isocyanate
  • 4-(Dimethylamino)phenyl isocyanate

Comparison: Methyl 4-isocyanatobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to ethyl 4-isocyanatobenzoate, the methyl ester group in this compound provides different steric and electronic effects, impacting its reactivity and applications .

Properties

IUPAC Name

methyl 4-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDDBYGPHUUTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299687
Record name Methyl 4-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23138-53-6
Record name 23138-53-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132096
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-isocyanatobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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